Conantokin G (free acid)

説明

The exact mass of the compound Conantokin G (free acid) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Conantokin G (free acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Conantokin G (free acid) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

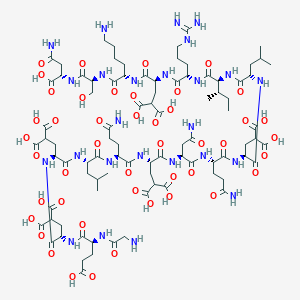

2-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-oxopropyl]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H137N25O45/c1-7-34(6)61(76(136)102-41(12-10-20-97-88(95)96)62(122)105-47(23-35(77(137)138)78(139)140)68(128)99-40(11-8-9-19-89)63(123)112-54(31-114)75(135)111-53(87(157)158)29-58(94)118)113-74(134)46(22-33(4)5)104-69(129)48(24-36(79(141)142)80(143)144)107-66(126)44(14-17-56(92)116)101-73(133)52(28-57(93)117)110-72(132)50(26-38(83(149)150)84(151)152)108-65(125)43(13-16-55(91)115)100-67(127)45(21-32(2)3)103-70(130)51(27-39(85(153)154)86(155)156)109-71(131)49(25-37(81(145)146)82(147)148)106-64(124)42(15-18-60(120)121)98-59(119)30-90/h32-54,61,114H,7-31,89-90H2,1-6H3,(H2,91,115)(H2,92,116)(H2,93,117)(H2,94,118)(H,98,119)(H,99,128)(H,100,127)(H,101,133)(H,102,136)(H,103,130)(H,104,129)(H,105,122)(H,106,124)(H,107,126)(H,108,125)(H,109,131)(H,110,132)(H,111,135)(H,112,123)(H,113,134)(H,120,121)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H4,95,96,97)/t34-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,61-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBJAZBKZZICDG-QGXIKSNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H137N25O45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2265.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133628-78-1 | |

| Record name | 133628-78-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Conantokin G: Discovery, Molecular Architecture, and Mechanism of Action of a Conus geographus-Derived NMDA Receptor Antagonist

Abstract

Conantokin G (Con-G) is a 17-amino acid peptide originally isolated from the venom of the marine cone snail, Conus geographus. It represents a unique class of neuroactive peptides, the conantokins, which are characterized by the presence of multiple post-translationally modified γ-carboxyglutamate (Gla) residues. Unlike the majority of conotoxins, conantokins are linear peptides lacking disulfide bridges. Conantokin G functions as a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a notable preference for NR2B-containing subtypes.[1][2] This selectivity has positioned it as a valuable pharmacological tool for dissecting the roles of NMDA receptor subunits in neuronal function and as a potential therapeutic agent for a range of neurological disorders, including chronic pain, epilepsy, and excitotoxic brain injury.[3][4] This guide provides an in-depth examination of the discovery of Conantokin G, its structural features, mechanism of action, and the methodologies employed for its study.

The Genesis of a "Sleeper Peptide": Discovery and Origin

The discovery of Conantokin G is rooted in the broader exploration of the complex chemical arsenal wielded by predatory cone snails of the genus Conus. These marine mollusks produce a sophisticated venom containing hundreds of unique, pharmacologically active peptides, known as conotoxins, to immobilize their prey, which includes fish, worms, and other mollusks.[5][6] The venom of the fish-hunting Conus geographus is particularly rich in neurotoxins.[6]

Initial investigations into the venom of C. geographus led to the isolation of a peptide fraction that, when injected into young mice, induced a peculiar sleep-like state, earning it the moniker "sleeper peptide".[7] This observation was a critical first step that distinguished this peptide from other conotoxins that typically cause paralysis or hyperactivity. The name "conantokin" itself is derived from the Filipino word "antukin," meaning "sleepy".[3] Subsequent purification and characterization efforts by McIntosh et al. in 1984 officially identified this 17-amino acid peptide, christened Conantokin G.[8]

Molecular Architecture: Beyond the Canonical 20 Amino Acids

The primary structure of Conantokin G is what sets it and other conantokins apart from most known peptides. Its sequence is Gly-Glu-X-X-Leu-Gln-X-Asn-Gln-X-Leu-Ile-Arg-X-Lys-Ser-Asn, where 'X' represents the non-proteinogenic amino acid γ-carboxyglutamate (Gla).[9]

Sequence: GEγγLQγNQγLIRγKSN-NH₂[10]

These Gla residues are the result of a post-translational modification of glutamate (Glu) residues, a process that is essential for the peptide's biological activity.[3] The presence of five Gla residues is a defining feature of Conantokin G.[10] In the presence of divalent cations such as Ca²⁺, these negatively charged Gla residues facilitate the transition of the peptide from a random coil to a stable α-helical conformation.[1][10] This cation-dependent structuring is critical for its interaction with its molecular target.

Mechanism of Action: Selective Antagonism of the NMDA Receptor

Conantokin G exerts its neurodepressive effects by targeting the N-methyl-D-aspartate receptor (NMDAR), a crucial ionotropic glutamate receptor in the central nervous system involved in synaptic plasticity, learning, and memory. Overactivation of NMDARs leads to excitotoxicity, a process implicated in various neurodegenerative diseases.[3][11]

Conantokin G is the only known naturally derived peptide to act as a potent and specific antagonist of the NMDAR.[3] Its mechanism has been defined as competitive, meaning it vies with the endogenous agonist, glutamate, for the binding site on the receptor.[2][12] This was demonstrated in studies where high concentrations of NMDA could prevent the onset of the Con-G block.[12]

A key aspect of Conantokin G's pharmacology is its subunit selectivity. NMDARs are heterotetramers, typically composed of two NR1 subunits and two NR2 subunits (NR2A-D). Conantokin G shows a marked preference for receptors containing the NR2B subunit.[1][12] This selectivity is significant because NR2B-containing receptors are heavily implicated in pathological states like chronic pain and ischemic brain damage.[4] This specificity may explain its more favorable safety profile in preclinical models compared to non-selective NMDAR antagonists.[2]

Methodologies for Investigation

Isolation and Purification from Conus geographus Venom

The original method for obtaining Conantokin G involves its direct extraction from the venom ducts of the cone snail. This multi-step process is designed to separate the peptide from the hundreds of other components in the crude venom.

Experimental Protocol:

-

Venom Extraction: Venom ducts from collected C. geographus specimens are dissected. The crude venom is extracted by homogenization in an acidic aqueous solution (e.g., 30% acetonitrile/0.1% trifluoroacetic acid) to precipitate larger proteins and solubilize the peptides.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 17,000 x g) at 4°C to pellet cellular debris and precipitated proteins. The supernatant, containing the soluble peptides, is collected.

-

Size-Exclusion Chromatography (SEC): The crude extract is first fractionated by size. The supernatant is loaded onto an SEC column (e.g., Sephadex G-25). Elution is carried out with a suitable buffer (e.g., 50 mM Tris-HCl), and fractions are collected. This step separates the smaller conotoxins from larger proteins.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions from SEC showing NMDAR antagonist activity are pooled and subjected to further purification using RP-HPLC on a C18 column. A gradient of acetonitrile in water with 0.1% TFA is typically used to elute the peptides based on their hydrophobicity.[13]

-

Characterization: The purity of the final fraction corresponding to Conantokin G is assessed by analytical HPLC and its mass is confirmed by mass spectrometry. The amino acid sequence is determined by Edman degradation.

Chemical Synthesis

The low abundance of Conantokin G in natural venom makes chemical synthesis the preferred method for producing the quantities required for extensive research.[5]

Experimental Protocol:

-

Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid resin support (e.g., Wang resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis proceeds from the C-terminus (Asparagine) to the N-terminus (Glycine).

-

Amino Acid Coupling: In each cycle, the Fmoc protecting group is removed from the N-terminal amino acid of the growing peptide chain. The next Fmoc-protected amino acid (including the specialized Fmoc-Gla(OtBu)₂-OH) is then activated and coupled to the chain.

-

Cleavage and Deprotection: Once the full 17-amino acid sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[14]

-

Purification: The crude synthetic peptide is purified to homogeneity using preparative RP-HPLC, similar to the final step in the natural isolation protocol.

-

Verification: The identity and purity of the synthetic Conantokin G are confirmed by mass spectrometry and analytical HPLC.

Pharmacological Profile and Therapeutic Horizons

Conantokin G's unique profile as a competitive, NR2B-selective NMDAR antagonist has made it a subject of intense pharmacological interest. Its ability to inhibit NMDA-evoked currents has been quantified in various systems.

| Parameter | Value | System | Reference |

| IC₅₀ | ~480 nM | NMDA-evoked currents in murine cortical neurons | [12][15] |

| IC₅₀ | ~171 nM | NMDA-induced cGMP elevation in rat cerebellar slices | [11][16] |

The peptide, developed under the name CGX-1007, showed significant promise in preclinical models for treating neuropathic pain, epilepsy, and providing neuroprotection against ischemic stroke-induced cell death.[4][10] Despite a favorable safety profile compared to non-selective NMDA blockers, its clinical development was ultimately discontinued.[10] Nevertheless, research into Conantokin G and its synthetic analogs continues, aiming to improve properties like blood-brain barrier penetration and refine subunit selectivity, highlighting its enduring value as both a pharmacological probe and a template for future drug design.[10][17]

Conclusion

From its serendipitous discovery as a "sleeper peptide" in the venom of Conus geographus, Conantokin G has emerged as a cornerstone tool in neuroscience. Its unique molecular structure, dominated by gamma-carboxyglutamate residues, and its precise mechanism of action as an NR2B-selective NMDA receptor antagonist provide a powerful example of nature's ingenuity in molecular design. The methodologies developed for its isolation and synthesis have enabled detailed pharmacological studies, revealing its potential to treat complex neurological disorders. While the path to clinical application has faced hurdles, Conantokin G remains an invaluable asset for researchers and a compelling lead for the development of next-generation neurotherapeutics.

References

- Conantokin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Conantokin]

- Conantokin - Grokipedia. [URL: https://www.grokipedia.com/conantokin-g-structure-and-function/]

- Donevan, S. D., et al. (1998). Conantokin G is an NR2B-selective competitive antagonist of N-methyl-D-aspartate receptors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9784129/]

- Conantokin G - Wikipedia. [URL: https://en.wikipedia.org/wiki/Conantokin_G]

- Layer, R. T., et al. (2004). Conantokins: peptide antagonists of NMDA receptors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15383244/]

- Donevan, S. D., et al. (1998). Conantokin G is an NR2B-selective competitive antagonist of N-methyl-D-aspartate receptors. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Conantokin-G-is-an-NR2B-selective-competitive-of-Donevan-Jones/84a22e85055b8e906b3a01007e05698b77626356]

- Conantokin G - QYAOBIO. [URL: https://www.qyaobio.com/product/conantokin-g-cas-93438-65-4-item-qy-p0010.html]

- Conantokin G | NMDA Receptor Antagonist - MedchemExpress.com. [URL: https://www.medchemexpress.com/conantokin-g.html]

- Prorok, M., et al. (2009). The selectivity of conantokin-G for ion channel inhibition of NR2B subunit-containing NMDA receptors is regulated by amino acid residues in the S2 region of NR2B. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2744889/]

- Mena, E. E., et al. (1990). Conantokin-G: a novel peptide antagonist to the N-methyl-D-aspartic acid (NMDA) receptor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2171353/]

- conantokin-G | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=4161]

- Wittekindt, B., et al. (2001). Structure activity relationship of conantokins. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-activity-relationship-of-conantokins-A-consensus-sequence-for-conantokins-B_fig8_285741643]

- Akondi, K., et al. (2021). Discovery, synthesis and development of structure-activity relationships of Conotoxins. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/np/d0np00085k]

- Teichert, R. W., et al. (2008). Conantokin-P, an Unusual Conantokin with a Long Disulfide Loop. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2693003/]

- Skolnick, P., et al. (1996). Synthetic analogues of conantokin-G: NMDA antagonists acting through a novel polyamine-coupled site. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8592132/]

- Conantokin-G Supplier | Smartox Biotechnology. [URL: https://www.smartox-biotech.com/p/Conantokin-G/122]

- Luo, S., et al. (2018). Discovery Methodology of Novel Conotoxins from Conus Species. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6213158/]

- Yi, M., et al. (2018). Cone Snails: A Big Store of Conotoxins for Novel Drug Discovery. MDPI. [URL: https://www.mdpi.com/1660-3397/16/11/424]

- Jin, H., et al. (2020). Chemical Synthesis and NMR Solution Structure of Conotoxin GXIA from Conus geographus. MDPI. [URL: https://www.mdpi.com/1420-3049/25/21/5069]

- Rajamanikama, C., et al. (2013). Isolation, purification and biochemical characterization of conotoxin from Conus figulinus Linnaeus (1758). ResearchGate. [URL: https://www.researchgate.

- Hammerland, L. G., et al. (1992). Isolation and characterization of a novel α-conotoxin from the venom of vermivorous cone snail Conus parvatus. ResearchGate. [URL: https://www.researchgate.net/publication/15053673_Conantokin-G_selectively_inhibits_N-methyl-D-aspartate-induced_currents_in_Xenopus_oocytes_injected_with_mouse_brain_mRNA]

Sources

- 1. Conantokins: peptide antagonists of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Conantokin G is an NR2B-selective competitive antagonist of N-methyl-D-aspartate receptors. | Semantic Scholar [semanticscholar.org]

- 3. Conantokin - Wikipedia [en.wikipedia.org]

- 4. The selectivity of conantokin-G for ion channel inhibition of NR2B subunit-containing NMDA receptors is regulated by amino acid residues in the S2 region of NR2B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Conantokin G - QYAOBIO [qyaobio.com]

- 8. Conantokin-P, an Unusual Conantokin with a Long Disulfide Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conantokin G - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. smartox-biotech.com [smartox-biotech.com]

- 12. Conantokin G is an NR2B-selective competitive antagonist of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery Methodology of Novel Conotoxins from Conus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical Synthesis and NMR Solution Structure of Conotoxin GXIA from Conus geographus [mdpi.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Conantokin-G: a novel peptide antagonist to the N-methyl-D-aspartic acid (NMDA) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthetic analogues of conantokin-G: NMDA antagonists acting through a novel polyamine-coupled site - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Conantokin G (free acid): A Selective NR2B Subunit NMDA Receptor Antagonist

Abstract

Conantokin G (Con-G) is a 17-amino acid peptide, originally isolated from the venom of the marine cone snail Conus geographus, that has garnered significant attention within the neuroscience and drug development communities.[1][2] This technical guide provides a comprehensive overview of Conantokin G, focusing on its mechanism of action as a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B (GluN2B) subunit.[2][3] We will delve into the molecular determinants of its selectivity, present detailed protocols for its characterization, and explore the downstream signaling pathways modulated by its activity. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize Conantokin G as a precise pharmacological tool or to explore its therapeutic potential.

Introduction: The Significance of NR2B Antagonism

The N-methyl-D-aspartate receptor (NMDAR) is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[4] NMDARs are heterotetrameric complexes typically composed of two glycine-binding NR1 subunits and two glutamate-binding NR2 subunits.[5] The NR2 subunit has four subtypes (NR2A-D), each conferring distinct biophysical and pharmacological properties to the receptor complex.[5]

The NR2B subunit is of particular interest as it is predominantly expressed in the forebrain and is implicated in various neurological and psychiatric disorders, including chronic pain, depression, and neurodegenerative diseases.[4] Furthermore, extrasynaptic NMDARs, which are enriched in NR2B subunits, are linked to cell death signaling pathways.[5][6] Consequently, the development of selective NR2B antagonists has been a major focus of research, offering the potential for targeted therapeutic interventions with fewer side effects than non-selective NMDAR blockers.[7] Conantokin G has emerged as a valuable tool in this endeavor due to its remarkable selectivity for NR2B-containing NMDARs.[3][8]

Molecular Profile of Conantokin G

Structure and Key Features

Conantokin G is a linear peptide with the amino acid sequence Gly-Glu-γ-carboxyglutamate-γ-carboxyglutamate-Leu-Gln-γ-carboxyglutamate-Asn-Gln-γ-carboxyglutamate-Leu-Ile-Arg-γ-carboxyglutamate-Lys-Ser-Asn.[1] A defining characteristic of conantokins is the post-translational modification of glutamate residues to γ-carboxyglutamate (Gla).[7] These Gla residues are crucial for the peptide's structure and function, enabling it to adopt a stable alpha-helical conformation in the presence of divalent cations like Ca²⁺.[9]

Mechanism of Action: Competitive Antagonism

Conantokin G acts as a competitive antagonist at the glutamate binding site on the NR2B subunit of the NMDA receptor.[2][7] This has been demonstrated in electrophysiological studies where Con-G produces a rightward shift in the concentration-response curve for NMDA without affecting the maximal response.[2] The slow onset of the block can be overcome by high concentrations of NMDA, further supporting a competitive binding mechanism.[2]

Quantitative Analysis of Subunit Selectivity

The pharmacological utility of Conantokin G stems from its high selectivity for the NR2B subunit over other NR2 subunits. This selectivity minimizes off-target effects and allows for the precise interrogation of NR2B-mediated functions.

| NR2 Subunit | IC50 (Inhibitory Concentration 50%) | Ki (Inhibition Constant) | Evidence of Inhibition |

| NR2A | > 100 µM | Not Reported | No significant inhibition observed at concentrations up to 100 µM.[3] |

| NR2B | 480 nM (in murine cortical neurons)[2] | ~0.3 µM (on NR1b/NR2B)[3] | Potent and selective antagonism consistently demonstrated.[2][3] |

| NR2C | Not Reported | Not Reported | Sensitive to Conantokin-G inhibition.[3] |

| NR2D | Not Reported | Not Reported | Sensitive to Conantokin-G inhibition.[3] One conantokin, Con-Br, shows high selectivity for the NR2D subunit.[10] |

Note: While qualitative evidence indicates that NR2C and NR2D-containing receptors are sensitive to Conantokin-G, specific IC50 or Ki values are not as readily available in the literature as for NR2A and NR2B.

Experimental Protocols for Characterization

The following protocols provide a framework for the in vitro characterization of Conantokin G's activity on NMDA receptors.

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

This technique allows for the direct measurement of NMDA receptor-mediated currents in individual neurons.

Cell Preparation:

-

Culture primary cortical or hippocampal neurons from embryonic rodents (e.g., E18 rats or mice) on glass coverslips for 13-19 days in vitro (DIV) to allow for mature synapse formation.

Solutions:

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 2.0 CaCl₂, 10 HEPES, 10 D-glucose, pH 7.4. Mg²⁺ is omitted to prevent voltage-dependent block of NMDARs.[11] Add 1.0 µM tetrodotoxin (TTX) to block voltage-gated sodium channels and 50 µM picrotoxin to block GABAA receptors.[11]

-

Internal (Pipette) Solution (in mM): 110 Cs-gluconate, 20 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, pH 7.3 (adjusted with CsOH).[11]

Recording Procedure:

-

Place a coverslip with cultured neurons in the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Approach a neuron with the patch pipette and establish a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -60 mV or -70 mV.

-

Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

-

After establishing a stable baseline current, co-apply Conantokin G at various concentrations with the agonists to determine its inhibitory effect.

-

Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This heterologous expression system is ideal for studying the effects of Conantokin G on specific NMDA receptor subunit combinations.

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Microinject oocytes with cRNAs encoding the desired NR1 and NR2 subunits (e.g., NR1a/NR2B).

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

Solutions:

-

Recording Solution (ND96, Mg²⁺-free): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

Recording Procedure:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the oocyte at a holding potential of -70 mV.

-

Apply NMDA and glycine to elicit an inward current.

-

Co-apply Conantokin G with the agonists at varying concentrations to measure the inhibition of the NMDA-evoked current.

-

Determine the IC50 value as described for the patch-clamp experiments.

Radioligand Binding Assay

This assay measures the ability of Conantokin G to displace a radiolabeled ligand from the NMDA receptor.

Protocol Outline (using [³H]MK-801):

-

Prepare crude synaptic membranes from rat forebrain tissue.

-

Incubate the membranes with a fixed concentration of [³H]MK-801 (a non-competitive NMDAR channel blocker) in the presence of glutamate and glycine to open the channel.

-

Add varying concentrations of Conantokin G to the incubation mixture.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound [³H]MK-801 using liquid scintillation counting.

-

The ability of Conantokin G to inhibit [³H]MK-801 binding reflects its antagonism of the NMDA receptor. The IC50 value for this inhibition can then be determined.

Signaling Pathways and Experimental Workflows

Downstream Signaling of the NR2B Subunit

Antagonism of the NR2B subunit by Conantokin G can modulate several downstream signaling cascades implicated in both physiological and pathological processes.

Caption: Downstream signaling pathways of the NR2B subunit of the NMDA receptor.

Experimental Workflow for Conantokin G Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of Conantokin G.

Caption: Experimental workflow for the characterization of Conantokin G.

Conclusion and Future Directions

Conantokin G stands out as a highly selective and potent antagonist of the NR2B subunit of the NMDA receptor. Its unique properties make it an invaluable research tool for dissecting the complex roles of NR2B in neuronal function and dysfunction. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate its mechanism of action and explore its potential applications. While its clinical development has faced challenges, the insights gained from studying Conantokin G continue to inform the design of novel therapeutics for a range of neurological disorders. Future research may focus on engineering Conantokin G analogs with improved pharmacokinetic properties, such as enhanced blood-brain barrier penetration, to further unlock its therapeutic potential.[7]

References

-

Nielsen, K. J., et al. (1999). Structure-activity studies of conantokins as human N-methyl-D-aspartate receptor modulators. Journal of medicinal chemistry, 42(3), 415-26. [Link]

-

Donevan, S. D., & McCabe, R. T. (2000). Conantokin G is an NR2B-selective competitive antagonist of N-methyl-D-aspartate receptors. Molecular pharmacology, 58(3), 614-23. [Link]

-

Prorok, M., & Castellino, F. J. (2001). Structure-function relationships of the NMDA receptor antagonist conantokin peptides. Current drug targets, 2(3), 253-64. [Link]

-

Tu, W., et al. (2014). Promising targets of cell death signaling of NR2B receptor subunit in stroke pathogenesis. Current drug targets, 15(7), 704-12. [Link]

-

Akondi, K., et al. (2021). Discovery, synthesis and development of structure-activity relationships of Conotoxins. RSC medicinal chemistry, 12(4), 542-565. [Link]

-

Zhuo, M. (2009). Plasticity of NMDA receptor NR2B subunit in memory and chronic pain. Molecular brain, 2, 4. [Link]

-

Miwa, H., et al. (2008). Functional contributions of synaptically localized NR2B subunits of the NMDA receptor to synaptic transmission and long-term potentiation in the adult mouse CNS. The Journal of physiology, 586(10), 2539-50. [Link]

-

Prorok, M., et al. (2000). Structure-function relationships of the NMDA receptor antagonist peptide, conantokin-R. Biochemistry, 39(11), 3046-52. [Link]

-

Wang, L., et al. (2022). Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system. STAR protocols, 3(1), 101166. [Link]

-

Wikipedia contributors. (2023, December 27). GRIN2B. In Wikipedia, The Free Encyclopedia. [Link]

-

Sheng, Z., et al. (2009). The selectivity of conantokin-G for ion channel inhibition of NR2B subunit-containing NMDA receptors is regulated by amino acid residues in the S2 region of NR2B. Neuropharmacology, 57(2), 127-36. [Link]

-

Wikipedia contributors. (2023, October 29). Conantokin. In Wikipedia, The Free Encyclopedia. [Link]

-

Ersöz, T., et al. (2014). The Effects of NR2 Subunit-Dependent NMDA Receptor Kinetics on Synaptic Transmission and CaMKII Activation. PLoS computational biology, 10(10), e1003889. [Link]

-

White, H. S., et al. (2001). In Vitro and In Vivo Characterization of Conantokin-R, a Selective Nmda Receptor Antagonist Isolated from the Venom of the Fish-Hunting Snail Conus radiatus 1. The Journal of pharmacology and experimental therapeutics, 296(2), 424-30. [Link]

-

Grokipedia. (2026, January 7). Conantokin. [Link]

-

Layer, R. T., et al. (2004). Conantokins: peptide antagonists of NMDA receptors. Current pharmaceutical design, 10(26), 3295-307. [Link]

-

Reyes-Guzman, E. A., et al. (2017). Antagonistic action on NMDA/GluN2B mediated currents of two peptides that were conantokin-G structure-based designed. BMC neuroscience, 18(1), 44. [Link]

-

Guan, B., et al. (2013). Two-electrode voltage clamp. Methods in molecular biology (Clifton, N.J.), 998, 79-91. [Link]

-

Axol Bioscience. Whole Cell Patch Clamp Protocol. [Link]

-

Teichert, R. W., et al. (2008). Conantokin-P, an Unusual Conantokin with a Long Disulfide Loop. The Journal of biological chemistry, 283(26), 18277-86. [Link]

-

Hammerland, L. G., et al. (1990). Conantokin-G: a novel peptide antagonist to the N-methyl-D-aspartic acid (NMDA) receptor. Neuroscience letters, 118(2), 241-4. [Link]

-

Sheng, Z., et al. (2009). The selectivity of conantokin-G for ion channel inhibition of NR2B subunit-containing NMDA receptors is regulated by amino acid residues in the S2 region of NR2B. Neuropharmacology, 57(2), 127-36. [Link]

-

npi electronic GmbH. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. [Link]

-

Prorok, M., et al. (1998). NMDA-receptor antagonist requirements in conantokin-G. The Journal of peptide research : official journal of the American Peptide Society, 52(3), 183-93. [Link]

-

QYAOBIO. Conantokin G. [Link]

-

Wang, Y., et al. (2021). A Conantokin Peptide Con-T[M8Q] Inhibits Morphine Dependence with High Potency and Low Side Effects. Toxins, 13(1), 63. [Link]

Sources

- 1. Conantokin G - Wikipedia [en.wikipedia.org]

- 2. Conantokin G is an NR2B-selective competitive antagonist of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Plasticity of NMDA receptor NR2B subunit in memory and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effects of NR2 Subunit-Dependent NMDA Receptor Kinetics on Synaptic Transmission and CaMKII Activation | PLOS Computational Biology [journals.plos.org]

- 6. Promising targets of cell death signaling of NR2B receptor subunit in stroke pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Conantokins: peptide antagonists of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity studies of conantokins as human N-methyl-D-aspartate receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conantokin - Wikipedia [en.wikipedia.org]

- 11. Antagonistic action on NMDA/GluN2B mediated currents of two peptides that were conantokin-G structure-based designed - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of γ-Carboxyglutamic Acid in the Function of Conantokin G: A Technical Guide for Researchers

Introduction: Conantokin G, a Peptide Antagonist from the Sea

From the venom of the marine cone snail, Conus geographus, comes Conantokin G (Con G), a 17-amino acid peptide that has garnered significant interest within the neuroscience and drug development communities.[1][2] This peptide is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ion channel in the central nervous system involved in synaptic plasticity, learning, and memory.[3][4] What makes Conantokin G particularly fascinating from a biochemical perspective is the post-translational modification of five of its glutamate (Glu) residues into γ-carboxyglutamic acid (Gla).[5] These Gla residues are not mere structural decorations; they are the lynchpin of Conantokin G's ability to adopt its bioactive conformation and effectively inhibit NMDA receptor function.[6] This technical guide will provide an in-depth exploration of the pivotal role of these Gla residues, offering insights into their biosynthesis, their influence on the peptide's structure, and their direct impact on its antagonist activity.

The Chemistry and Biosynthesis of γ-Carboxyglutamic Acid

Gamma-carboxyglutamic acid is an unusual amino acid characterized by the presence of two carboxylic acid groups on the γ-carbon of the glutamate side chain.[7] This modification is not a direct result of ribosomal protein synthesis but rather a post-translational event catalyzed by the enzyme γ-glutamyl carboxylase.[8][9] This enzyme, which requires vitamin K as a cofactor, adds a carboxyl group to specific glutamate residues within a protein or peptide sequence.[10]

In the case of Conantokin G, the precursor peptide is synthesized in the cone snail's venom duct and subsequently undergoes this carboxylation.[11] The process is highly specific, targeting the glutamate residues at positions 3, 4, 7, 10, and 14 of the 17-amino acid chain.[12] The resulting Gla residues, with their dual carboxylate groups, become potent calcium-binding sites, a feature that is central to the peptide's structure and function.[7]

Gla Residues and the Conformational Dynamics of Conantokin G

In the absence of divalent cations, Conantokin G exists in a largely unstructured or random coil conformation.[5] However, the introduction of calcium ions triggers a dramatic conformational shift. The negatively charged carboxylate groups of the Gla residues chelate calcium ions, inducing the peptide to fold into a stable α-helical structure.[6]

This transition from a disordered state to a well-defined α-helix is a direct consequence of the electrostatic interactions between the Gla residues and calcium ions.[6] Spectroscopic studies, particularly circular dichroism (CD), have been instrumental in quantifying this change. The α-helical content of Conantokin G is significantly enhanced in the presence of various divalent cations, as detailed in the table below.

| Divalent Cation | α-Helical Content (%) |

| None | Low / Unstructured |

| Ca²⁺ | ~50-60% |

| Mg²⁺ | ~68% |

| Zn²⁺ | ~69% |

| Mn²⁺ | >70% |

| Ba²⁺ | ~7% |

Data summarized from BenchChem.[5]

This calcium-dependent folding is not merely a structural curiosity; it is a prerequisite for the peptide's biological activity. The α-helical conformation presents a specific spatial arrangement of amino acid side chains that is recognized by the NMDA receptor.

The Functional Significance of Gla Residues in NMDA Receptor Antagonism

Conantokin G functions as a competitive antagonist at the NMDA receptor, specifically targeting subtypes that contain the NR2B subunit.[1][3][13] Its mechanism of action involves binding to the glutamate recognition site on the NR2B subunit, thereby preventing the endogenous agonist, glutamate, from activating the receptor.[1] The α-helical structure stabilized by the Gla-calcium complexes is crucial for this high-affinity interaction.

The five Gla residues are strategically positioned along one face of the α-helix, creating a negatively charged surface that is thought to be critical for the initial electrostatic attraction to the receptor.[6] Furthermore, the precise geometry of the helix, dictated by the Gla-calcium interactions, correctly orients other key residues, such as Leu5, for optimal binding within the receptor's ligand-binding pocket.[14]

Site-directed mutagenesis studies, where Gla residues are replaced with standard glutamic acid (Glu), have unequivocally demonstrated their importance. The resulting (Glu)-Conantokin G analogs exhibit a significantly reduced affinity for the NMDA receptor and a diminished antagonist potency.[3] This underscores the fact that the γ-carboxylation is an essential modification for the peptide's neuroactive properties.

Experimental Protocols for Studying Conantokin G Function

To investigate the role of Gla residues in Conantokin G, a combination of biochemical, biophysical, and electrophysiological techniques is employed. Below are representative protocols for key experiments.

Peptide Synthesis and in vitro γ-Carboxylation

-

Objective: To produce both the native, Gla-containing Conantokin G and its non-carboxylated analog for comparative studies.

-

Methodology:

-

Solid-Phase Peptide Synthesis (SPPS): Synthesize the 17-amino acid peptide sequence of Conantokin G using standard Fmoc chemistry. For the native peptide, incorporate Fmoc-Glu(OtBu)-OH at positions 3, 4, 7, 10, and 14. For the analog, use standard Fmoc-Glu(OtBu)-OH.

-

Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

In vitro γ-Carboxylation (for native Conantokin G):

-

Prepare a reaction mixture containing the purified (Glu)-Conantokin G, purified γ-glutamyl carboxylase, vitamin K hydroquinone, dithiothreitol (DTT), and a suitable buffer (e.g., Tris-HCl).

-

Incubate the reaction at the optimal temperature for the carboxylase (typically 25-30°C).

-

Monitor the progress of the reaction by mass spectrometry to detect the mass shift corresponding to the addition of five carboxyl groups.

-

Purify the fully carboxylated Conantokin G using RP-HPLC.

-

-

Circular Dichroism (CD) Spectroscopy

-

Objective: To assess the secondary structure of Conantokin G in the presence and absence of divalent cations.

-

Methodology:

-

Sample Preparation: Prepare solutions of Conantokin G and its (Glu)-analog in a suitable buffer (e.g., phosphate buffer) at a known concentration.

-

CD Spectra Acquisition:

-

Record the CD spectrum of each peptide in the far-UV region (typically 190-260 nm) at a controlled temperature.

-

Titrate the peptide solutions with increasing concentrations of CaCl₂ and record the CD spectrum at each concentration point.

-

-

Data Analysis: Analyze the CD spectra to determine the percentage of α-helical, β-sheet, and random coil content using deconvolution software.

-

Electrophysiological Recording in Xenopus Oocytes

-

Objective: To measure the inhibitory effect of Conantokin G and its analogs on NMDA receptor currents.

-

Methodology:

-

Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., NR1 and NR2B).

-

Two-Electrode Voltage Clamp (TEVC):

-

Perfuse the oocytes with a standard recording solution.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Apply NMDA and glycine to elicit inward currents through the NMDA receptors.

-

Co-apply varying concentrations of Conantokin G or its analog with the agonists to determine the concentration-dependent inhibition of the current.

-

-

Data Analysis: Construct concentration-response curves and calculate the IC₅₀ value (the concentration of antagonist that produces 50% inhibition) for each peptide.

-

Visualizing the Mechanism: The Role of Gla Residues

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Biosynthesis of γ-Carboxyglutamic Acid (Gla).

Caption: Calcium-induced folding of Conantokin G.

Caption: Mechanism of Conantokin G antagonism at the NMDA receptor.

Conclusion: A Masterpiece of Molecular Engineering

Conantokin G serves as a compelling example of how post-translational modifications can profoundly influence the structure and function of a peptide. The γ-carboxylation of specific glutamate residues is not a minor embellishment but a fundamental requirement for its potent and selective antagonism of NMDA receptors. The Gla residues, through their ability to chelate calcium and induce an α-helical conformation, transform a flexible peptide into a rigid, bioactive molecule. For researchers in neuroscience and drug development, understanding the intricate role of these modified amino acids is crucial for harnessing the therapeutic potential of conantokins and for the rational design of novel NMDA receptor modulators.

References

-

Donevan, S. D., & McCabe, R. T. (2000). Conantokin G is an NR2B-selective competitive antagonist of N-methyl-D-aspartate receptors. Molecular Pharmacology, 58(3), 614-623. [Link]

- Grokipedia. (2026). Conantokin. Grokipedia.

-

Rigby, A. C., Baleja, J. D., Furie, B. C., & Furie, B. (1997). Role of γ-Carboxyglutamic Acid in the Calcium-Induced Structural Transition of Conantokin G, a Conotoxin from the Marine Snail Conus geographus. Biochemistry, 36(48), 15089-15098. [Link]

-

Dutertre, S., Jin, A. H., Vetter, I., Hamilton, B., Sun, D., Hall, A., ... & Lewis, R. J. (2013). Analysis of a cone snail's killer cocktail–The milked venom of Conus geographus. Toxicon, 75, 145-154. [Link]

-

Terlau, H., & Olivera, B. M. (2004). Conus venoms: a rich source of novel ion channel-targeted peptides. Physiological Reviews, 84(1), 41-68. [Link]

-

Gao, F., Wu, J., & Wang, C. (2004). Calcium binding mode of gamma-carboxyglutamic acids in conantokins. Journal of Biological Chemistry, 279(18), 18518-18525. [Link]

-

Gray, W. R., Olivera, B. M., & Cruz, L. J. (1981). Peptide toxins from Conus geographus venom. Journal of Biological Chemistry, 256(10), 4734-4740. [Link]

-

QYAOBIO. (n.d.). Conantokin G. QYAOBIO. [Link]

-

Sheng, Z., Prorok, M., Castellino, F. J., & Li, J. (2007). The selectivity of conantokin-G for ion channel inhibition of NR2B subunit-containing NMDA receptors is regulated by amino acid residues in the S2 region of NR2B. Journal of Neurochemistry, 102(4), 1368-1378. [Link]

-

Hammerland, L. G., Olivera, B. M., & Yoshikami, D. (1990). Conantokin-G: a novel peptide antagonist to the N-methyl-D-aspartic acid (NMDA) receptor. Neuroscience Letters, 118(2), 241-244. [Link]

-

Wikipedia. (n.d.). Conantokin G. Wikipedia. [Link]

-

Wikipedia. (n.d.). Conantokin. Wikipedia. [Link]

-

Gallop, P. M., Lian, J. B., & Hauschka, P. V. (1980). Carboxylated calcium-binding proteins and vitamin K. New England Journal of Medicine, 302(26), 1460-1466. [Link]

-

Bandyopadhyay, P. K., Colledge, C. J., Walker, C. S., & Olivera, B. M. (1998). Conantokin-G precursor and its role in gamma-carboxylation by a vitamin K-dependent carboxylase from a Conus snail. Journal of Biological Chemistry, 273(10), 5649-5652. [Link]

-

Blandl, T., Zajicek, J., Prorok, M., & Castellino, F. J. (2001). Structure-activity studies of conantokins as human N-methyl-D-aspartate receptor modulators. Journal of Biological Chemistry, 276(13), 10284-10291. [Link]

-

Pearce, T. A. (n.d.). Extremely Rapid Evolution of Cone Snail Toxins. Carnegie Museum of Natural History. [Link]

-

Berkner, K. L. (2000). Vitamin K-dependent biosynthesis of γ-carboxyglutamic acid. Journal of Nutrition, 130(8), 1877-1880. [Link]

-

Furie, B., & Furie, B. C. (1992). Molecular and cellular biology of blood coagulation. New England Journal of Medicine, 326(12), 800-806. [Link]

-

Furie, B., & Furie, B. C. (1999). Vitamin K-dependent biosynthesis of γ-carboxyglutamic acid. Blood, 93(6), 1798-1808. [Link]

-

Suttie, J. W. (1980). Mechanism of action of vitamin K: synthesis of gamma-carboxyglutamic acid. CRC Critical Reviews in Biochemistry, 8(2), 191-223. [Link]

-

Olivera, B. M., Johnson, D. S., Azimi-Zonooz, A., & Cruz, L. J. (1992). Peptides in the Venom of the Geography Cone, Conus Geographus. In Toxins and Targets (pp. 25-34). Routledge. [Link]

Sources

- 1. Conantokin G is an NR2B-selective competitive antagonist of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of a cone snail’s killer cocktail – The milked venom of Conus geographus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. qyaobio.com [qyaobio.com]

- 4. Conantokin - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Gamma-carboxyglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. UpToDate 2018 [bsgdtphcm.vn]

- 10. Mechanism of action of vitamin K: synthesis of gamma-carboxyglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conantokin-G precursor and its role in gamma-carboxylation by a vitamin K-dependent carboxylase from a Conus snail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calcium binding mode of gamma-carboxyglutamic acids in conantokins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The selectivity of conantokin-G for ion channel inhibition of NR2B subunit-containing NMDA receptors is regulated by amino acid residues in the S2 region of NR2B - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-activity studies of conantokins as human N-methyl-D-aspartate receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Conantokin G (free acid) binding affinity for NMDA receptor subtypes

An In-Depth Technical Guide to the Binding Affinity of Conantokin G (Free Acid) for NMDA Receptor Subtypes

Authored by: Gemini, Senior Application Scientist

Abstract

Conantokin G (Con-G), a 17-amino acid peptide derived from the venom of the marine snail Conus geographus, is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its unique pharmacological profile is defined by a remarkable selectivity for NMDA receptors containing the NR2B subunit.[1][2] This technical guide provides an in-depth exploration of the binding affinity and molecular determinants of Conantokin G (free acid) for various NMDA receptor subtypes. We will detail the established methodologies for characterizing this interaction, including electrophysiological and radioligand binding assays, offering field-proven insights into experimental design and data interpretation for researchers and drug development professionals.

Introduction: Conantokin G and the NMDA Receptor Landscape

The NMDA Receptor: A Heterotetrameric Complex

N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate receptors crucial for excitatory synaptic transmission, plasticity, learning, and memory.[3][4] Functional NMDARs are heterotetrameric complexes typically composed of two obligatory glycine-binding NR1 subunits and two glutamate-binding NR2 subunits.[3][5] Four distinct NR2 subunits (NR2A, NR2B, NR2C, and NR2D) exist, and the specific NR2 subunit incorporated into the receptor complex dictates its biophysical and pharmacological properties, including channel kinetics, magnesium block, and ligand affinity.[5] The spatial and temporal expression of these subunits varies significantly throughout the central nervous system, contributing to diverse physiological functions and pathological roles.[3]

Conantokin G: A Structurally Unique Peptide Antagonist

Conantokins are a family of small, linear peptides that are distinguished by the absence of disulfide bridges and the presence of multiple post-translationally modified γ-carboxyglutamic acid (Gla) residues.[2][6][7] The primary sequence of Conantokin G is GEXXLQXNQXLIRXKSN, where 'X' represents a Gla residue.[6] These negatively charged Gla residues are essential for chelating divalent cations like Ca²⁺, which stabilizes the peptide's α-helical conformation—a critical feature for its biological activity.[8] Con-G acts as a competitive antagonist at the glutamate-binding site on the NR2 subunit.[1][7]

The Significance of NR2B Selectivity

The pronounced selectivity of Conantokin G for NR2B-containing NMDARs is of significant therapeutic interest.[2][9] NR2B-containing receptors are predominantly expressed in the forebrain and are implicated in various neurological and psychiatric disorders, including chronic pain, ischemic brain injury (stroke), and depression.[2][10] Unlike non-selective NMDAR antagonists that are associated with severe side effects (e.g., psychotomimetic effects), NR2B-selective antagonists like Con-G offer the potential for a more targeted therapeutic intervention with a potentially wider therapeutic window and improved safety profile.[1][2]

Caption: Con-G competitively targets the glutamate binding site on the NR2B subunit of the NMDA receptor.

Binding Affinity and Molecular Determinants

The defining characteristic of Conantokin G is its potent and selective antagonism of NMDARs incorporating the NR2B subunit.[1][3] It shows substantially less or no activity at receptors containing NR2A, NR2C, or NR2D subunits.[3]

Mechanism of Action: Competitive Antagonism

While early studies suggested a non-competitive mechanism, subsequent and more detailed investigations have firmly established that Conantokin G acts as a competitive antagonist at the NMDA (glutamate) binding site.[11] Evidence for this includes the observation that high concentrations of NMDA can prevent the slow onset of Con-G block and that Con-G produces a rightward shift in the concentration-response curve for NMDA in recombinant systems.[1] This competitive interaction at the agonist binding site distinguishes Con-G from channel blockers (like MK-801) or glycine-site modulators.

Quantitative Binding Affinity

The affinity of Con-G is most accurately quantified using functional assays that measure the inhibition of receptor activity. Electrophysiological studies on recombinant receptors provide the clearest picture of subtype selectivity.

| NMDA Receptor Subtype | Assay Method | Reported Affinity (IC₅₀) | Key Finding | Reference |

| NR1a/NR2B | Two-Electrode Voltage Clamp (Xenopus oocytes) | Potent Inhibition | Con-G is a potent antagonist at NR2B-containing receptors. | [1] |

| NR1a/NR2A | Two-Electrode Voltage Clamp (Xenopus oocytes) | Weak or No Inhibition | Demonstrates high selectivity for NR2B over NR2A. | [3][12] |

| Native Cortical Neurons | Whole-Cell Voltage Clamp | 480 nM | Potent inhibition in a native system rich in NR2B subunits. | [1][13][14] |

| Native Rat Brain Membranes | [³H]MK-801 Binding Assay | 93 nM (for Con-R, a related peptide) | Indirectly measures antagonism via channel block. | [15] |

| Native Rat Brain Membranes | [¹²⁵I]Ala-con-G Direct Binding | Kd = 516 ± 120 nM | Direct binding of a Con-G analog confirms affinity. | [16][17] |

IC₅₀ (Half-maximal inhibitory concentration) and Kd (dissociation constant) values are measures of binding affinity, where lower values indicate higher potency.

Molecular Basis of NR2B Selectivity

The high degree of selectivity arises from specific molecular interactions between the Con-G peptide and the ligand-binding domain of the NR2B subunit.

-

Role of the NR2B Subunit: Chimeric studies, where domains of the NR2A and NR2B subunits were swapped, have pinpointed the S2 region of the ligand-binding domain as the critical determinant for Con-G selectivity.[9][18] Replacing the S2 region of the Con-G-insensitive NR2A subunit with the corresponding S2 region from NR2B is sufficient to confer high-affinity inhibition by Con-G.[9] Further mutagenesis has identified specific amino acid residues within this S2 region that are crucial for this selective interaction.[9][18]

-

Role of Conantokin G Residues: The structure of Con-G itself is finely tuned for NR2B recognition. Structure-activity relationship studies have shown that specific residues are critical for its antagonist activity and selectivity. For example, the Leucine at position 5 (Leu5) is considered vital for full antagonist behavior at NR2B-containing receptors.[19] The N-terminal region of the peptide appears to house the key determinants for subunit selectivity.[5]

Experimental Protocol: Electrophysiological Characterization

Electrophysiology is the gold standard for assessing the functional antagonism of ion channels. The two-electrode voltage clamp (TEVC) technique using Xenopus oocytes or whole-cell patch-clamp of mammalian cell lines (e.g., HEK293) are the preferred methods.

Causality: These methods are chosen because they allow for the functional expression of specific, defined NMDA receptor subunit combinations in a system that lacks native NMDARs. This provides a clean background to precisely measure the effect of Con-G on a single receptor subtype (e.g., NR1/NR2B vs. NR1/NR2A), which is impossible in native tissue expressing heterogeneous receptor populations.

Detailed Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis.

-

cRNA Injection: Inject oocytes with a mixture of capped RNA (cRNA) encoding the desired NR1 and NR2 subunits (e.g., 5-50 ng of a 1:1 ratio of NR1 and NR2B cRNA). Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.

-

Solutions:

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4. The low MgCl₂ concentration is used to minimize voltage-dependent channel block during agonist application.

-

Agonist Solution: Recording solution supplemented with 100 µM NMDA and 10 µM glycine (co-agonist).

-

Antagonist Solutions: Prepare a stock solution of Conantokin G (free acid) in ultrapure water. Create a series of dilutions in the Agonist Solution to achieve the final desired concentrations for the dose-response curve.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber under a constant flow of Recording Solution.

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping and current measurement.

-

Clamp the oocyte membrane potential at -70 mV.

-

Establish a baseline current in the Recording Solution.

-

-

Data Acquisition:

-

Perfuse the chamber with the Agonist Solution to elicit an inward current (I_NMDA). Wait for the current to reach a stable plateau.

-

To determine the IC₅₀, apply the Antagonist Solutions (containing NMDA, glycine, and increasing concentrations of Con-G) cumulatively until a steady-state block is achieved at each concentration.

-

After the final concentration, wash out the antagonist with Agonist Solution to check for reversibility.

-

-

Data Analysis:

-

Measure the peak inward current at each Con-G concentration.

-

Normalize the current response to the maximal current recorded in the absence of Con-G.

-

Plot the normalized current as a function of the logarithm of Con-G concentration.

-

Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC₅₀ value.

-

Caption: Workflow for determining Con-G IC₅₀ using two-electrode voltage clamp in Xenopus oocytes.

Experimental Protocol: Radioligand Binding Assays

Radioligand binding assays provide a direct measure of the interaction between a ligand and a receptor. For competitive antagonists like Con-G, these are typically performed as displacement assays.

Causality: This method is chosen to directly quantify the affinity (Ki) of the unlabeled ligand (Con-G) for the receptor by measuring its ability to displace a known radiolabeled ligand. It is a high-throughput method suitable for screening and initial characterization. The choice of radioligand is critical; since Con-G binds to the glutamate site, a radioligand targeting the same site or an allosterically linked site must be used.

Detailed Protocol: [¹²⁵I]Ala-con-G Direct and Displacement Assay

A synthetic, alanine-rich, Gla-deficient analog of Con-G (Ala-con-G) has been successfully radiolabeled with ¹²⁵I to serve as a direct probe for the Con-G binding site.[16][17]

-

Membrane Preparation:

-

Homogenize adult rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the crude membrane fraction.

-

Wash the pellet by resuspension and recentrifugation multiple times. The final pellet is resuspended in assay buffer to a protein concentration of ~1 mg/mL.

-

-

Assay Setup:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Reaction Mixture: For each assay point (in triplicate), combine:

-

100 µL of membrane preparation.

-

50 µL of [¹²⁵I]Ala-con-G (at a final concentration near its Kd, e.g., 500 nM).

-

50 µL of buffer (for total binding) or unlabeled Conantokin G (for displacement curve) or a high concentration of a competing ligand like NMDA (1 mM, for non-specific binding).

-

-

-

Incubation: Incubate the reaction mixtures at room temperature for 60 minutes to reach equilibrium.

-

Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been presoaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into counting vials and measure the retained radioactivity using a gamma counter.

-

-

Data Analysis:

-

Specific Binding: Calculate by subtracting non-specific binding from total binding.

-

Displacement Curve: Plot the percentage of specific binding as a function of the logarithm of the unlabeled Con-G concentration.

-

IC₅₀ and Ki Calculation: Fit the displacement data to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay to determine Con-G binding affinity.

Conclusion

Conantokin G (free acid) is a highly specialized peptide antagonist that exhibits potent and selective binding to NR2B-containing NMDA receptors. Its mechanism as a competitive antagonist at the glutamate binding site, combined with its unique structural requirements for activity, makes it an invaluable pharmacological tool and a promising lead for therapeutic development. The methodologies detailed herein—electrophysiological analysis of recombinant receptors and radioligand binding assays—represent the cornerstone techniques for accurately characterizing the binding affinity and subtype selectivity of Con-G and its analogs. A thorough understanding of these protocols and the causality behind their design is essential for any researcher aiming to explore the intricate pharmacology of the NMDA receptor system.

References

-

Donevan, S. D., & McCabe, R. T. (2000). Conantokin G is an NR2B-selective competitive antagonist of N-methyl-D-aspartate receptors. Molecular Pharmacology, 58(3), 614-623. [Link]

-

Sheng, Z., Prorok, M., Castellino, F. J., & Gonzalez, J. (2009). The selectivity of conantokin-G for ion channel inhibition of NR2B subunit-containing NMDA receptors is regulated by amino acid residues in the S2 region of NR2B. Neuropharmacology, 57(2), 127-136. [Link]

-

Layer, R. T., Wagstaff, J. D., & White, H. S. (2004). Conantokins: peptide antagonists of NMDA receptors. Current medicinal chemistry, 11(23), 3073-3084. [Link]

-

Wikipedia contributors. (2023). Conantokin G. Wikipedia. [Link]

-

Sheng, Z., Prorok, M., Castellino, F. J., & Gonzalez, J. (2007). Subtype-selective antagonism of N-Methyl-D-Aspartate receptor ion channels by synthetic conantokin peptides. The Journal of pharmacology and experimental therapeutics, 321(3), 960-969. [Link]

-

Sheng, Z., Prorok, M., Castellino, F. J., & Gonzalez, J. (2006). Specific determinants of conantokins that dictate their selectivity for the NR2B subunit of N-methyl-D-aspartate receptors. The Journal of biological chemistry, 281(34), 24308-24316. [Link]

-

Sheng, Z., Prorok, M., Castellino, F. J., & Gonzalez, J. (2009). The selectivity of conantokin-G for ion channel inhibition of NR2B subunit-containing NMDA receptors is regulated by amino acid residues in the S2 region of NR2B. Neuropharmacology, 57(2), 127-136. [Link]

-

Olney, J. W., & Farber, N. B. (1995). The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements. British journal of pharmacology, 115(7), 1259-1269. [Link]

-

Reaction Biology. NMDA Biochemical Binding Assay Service. Reaction Biology. [Link]

-

Reynolds, I. J. (1995). The Use of Ligand Binding in Assays of NMDA Receptor Function. In The NMDA Receptor (pp. 119-128). Humana Press. [Link]

-

Wikipedia contributors. (2023). Conantokin. Wikipedia. [Link]

-

Grokipedia. (2026). Conantokin. Grokipedia. [Link]

-

QYAOBIO. Conantokin G. QYAOBIO. [Link]

-

Bland, K. P., & Jane, D. E. (2005). Effect of Conantokin G on NMDA Receptor–Mediated Spontaneous EPSCs in Cultured Cortical Neurons. Journal of Neurophysiology, 94(5), 3329-3336. [Link]

-

Nielsen, K. J., Watson, M., Alewood, P. F., & Lewis, R. J. (1999). Structure-activity studies of conantokins as human N-methyl-D-aspartate receptor modulators. Journal of medicinal chemistry, 42(3), 415-426. [Link]

-

Bandyopadhyay, P. K., Colledge, C. J., Walker, C. S., & Castellino, F. J. (1998). Conantokin-G precursor and its role in gamma-carboxylation by a vitamin K-dependent carboxylase from a Conus snail. The Journal of biological chemistry, 273(10), 5483-5486. [Link]

-

Haack, J. A., Rivier, J., Parks, T. N., Mena, E. E., Cruz, L. J., & Olivera, B. M. (1990). Conantokin-T. A gamma-carboxyglutamate containing peptide with N-methyl-d-aspartate antagonist activity. The Journal of biological chemistry, 265(11), 6025-6029. [Link]

-

Li, Y., et al. (2018). Radio-ligand receptor binding assay in vitro and animal biodistribution in vivo of 99Tcm-N-ethyl-N2S2-memantine as a potential NMDA receptor imaging agent. Nuclear Science and Techniques, 29(1), 1-8. [Link]

-

Mena, E. E., Gullak, M. F., Pagnozzi, M. J., Richter, K. E., Rivier, J., Cruz, L. J., & Olivera, B. M. (1990). Conantokin-G: a novel peptide antagonist to the N-methyl-D-aspartic acid (NMDA) receptor. Neuroscience letters, 118(2), 241-244. [Link]

-

Williams, A. J., & Jane, D. E. (1998). NMDA receptor subunit-dependent modulation by conantokin-G and Ala7-conantokin-G. Neuropharmacology, 37(3), 301-308. [Link]

-

Kaul, R., et al. (2021). Discovery, synthesis and development of structure-activity relationships of Conotoxins. RSC Chemical Biology, 2(4), 1059-1099. [Link]

-

Chen, Y. C., et al. (2001). Calcium binding mode of gamma-carboxyglutamic acids in conantokins. Journal of peptide research, 58(1), 57-68. [Link]

-

Khan, A., et al. (2017). In silico analysis of binding interaction of conantokins with NMDA receptors for potential therapeutic use in Alzheimer's disease. BMC research notes, 10(1), 478. [Link]

-

Bland, K. P., & Jane, D. E. (2005). Effect of Conantokin G on NMDA receptor-mediated spontaneous EPSCs in cultured cortical neurons. Journal of Neurophysiology, 94(5), 3329-3336. [Link]

-

Bandyopadhyay, P. K., et al. (1998). Conantokin-G Precursor and Its Role in -Carboxylation by a Vitamin K-dependent Carboxylase from a ConusSnail. ResearchGate. [Link]

-

Cavallin, A., et al. (2015). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. Journal of medicinal chemistry, 58(16), 6259-6274. [Link]

-

Prorok, M., & Castellino, F. J. (2000). Direct binding properties of conantokins to native N-methyl-d-aspartate receptors. The Journal of biological chemistry, 275(22), 16635-16640. [Link]

-

Prorok, M., & Castellino, F. J. (2001). Binding of cations to individual gamma-carboxyglutamate residues of conantokin-G and conantokin-T. Biochemistry, 40(3), 743-752. [Link]

-

Espiritu, M. J., et al. (2001). Conantokin-P, an Unusual Conantokin with a Long Disulfide Loop. Biochemistry, 40(23), 6884-6890. [Link]

-

Hammerland, L. G., Olivera, B. M., & Yoshikami, D. (1992). Conantokin-G selectively inhibits N-methyl-D-aspartate-induced currents in Xenopus oocytes injected with mouse brain mRNA. European journal of pharmacology, 226(3), 239-244. [Link]

-

Kaul, R., et al. (2015). Conotoxin Gene Superfamilies. Marine drugs, 13(1), 343-374. [Link]

-

White, H. S., et al. (2000). Structure-function relationships of the NMDA receptor antagonist peptide, conantokin-R. The Journal of biological chemistry, 275(13), 9339-9344. [Link]

-

Prorok, M., & Castellino, F. J. (1999). Amino Acid Determinants for NMDA Receptor Inhibition by conantokin-T. The Journal of biological chemistry, 274(23), 16181-16186. [Link]

Sources

- 1. Conantokin G is an NR2B-selective competitive antagonist of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conantokins: peptide antagonists of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Subtype-selective antagonism of N-Methyl-D-Aspartate receptor ion channels by synthetic conantokin peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In silico analysis of binding interaction of conantokins with NMDA receptors for potential therapeutic use in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific determinants of conantokins that dictate their selectivity for the NR2B subunit of N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conantokin G - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. The selectivity of conantokin-G for ion channel inhibition of NR2B subunit-containing NMDA receptors is regulated by amino acid residues in the S2 region of NR2B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conantokin - Wikipedia [en.wikipedia.org]

- 11. Conantokin-G: a novel peptide antagonist to the N-methyl-D-aspartic acid (NMDA) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NMDA receptor subunit-dependent modulation by conantokin-G and Ala7-conantokin-G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Structure-function relationships of the NMDA receptor antagonist peptide, conantokin-R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Direct binding properties of conantokins to native N-methyl-d-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. The selectivity of conantokin-G for ion channel inhibition of NR2B subunit-containing NMDA receptors is regulated by amino acid residues in the S2 region of NR2B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-activity studies of conantokins as human N-methyl-D-aspartate receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Characterization of Conantokin G (Free Acid) Activity

Abstract

Conantokin G (Con-G) is a 17-amino acid peptide, originally isolated from the venom of the marine cone snail Conus geographus, that functions as a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors.[1][2] This technical guide provides a comprehensive framework for the in vitro characterization of Conantokin G's (free acid) activity, with a particular focus on its interaction with NMDA receptors (NMDARs). We will delve into the foundational principles of Con-G's mechanism of action, followed by detailed, field-proven protocols for its characterization using electrophysiological, radioligand binding, and cell-based functional assays. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the pharmacological profile of Conantokin G and its analogues.

Introduction: The Significance of Conantokin G

Conantokins are a unique class of neuroactive peptides distinguished by their high content of the post-translationally modified amino acid, γ-carboxyglutamate (Gla).[3] These Gla residues are crucial for the peptide's structure and function, enabling it to adopt a stable α-helical conformation in the presence of divalent cations like Ca²⁺, which is essential for its biological activity.[3][4] Conantokin G, a prominent member of this family, has garnered significant attention for its selective antagonism of NMDA receptors, particularly those containing the NR2B subunit.[5][6]

The NMDA receptor, a key player in excitatory synaptic transmission, is a heterotetrameric ion channel typically composed of two NR1 subunits and a combination of two NR2 (A-D) or NR3 (A-B) subunits. The subunit composition of the NMDAR dictates its pharmacological and biophysical properties. The NR2B subunit, in particular, is implicated in a variety of neurological processes and disorders, including pain, epilepsy, and ischemic brain injury.[3] Conantokin G's selectivity for NR2B-containing NMDARs makes it a valuable molecular probe for studying the role of this specific receptor subtype and a potential therapeutic lead for related pathologies.[6][7]

This guide will provide the necessary technical details to empower researchers to conduct a thorough in vitro characterization of Conantokin G's activity.

Foundational Principles: Mechanism of Action

Conantokin G acts as a competitive antagonist at the glutamate binding site on the NR2B subunit of the NMDA receptor.[3][5] This means that Con-G directly competes with the endogenous agonist, glutamate, for binding to the receptor. When Con-G is bound, it prevents the conformational changes necessary for ion channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions that would normally occur upon NMDAR activation.[3] The competitive nature of this antagonism can be demonstrated by a rightward shift in the concentration-response curve for NMDA in the presence of Con-G.[5][8]

The interaction of Conantokin G with the NMDA receptor is a multi-step process that is influenced by the presence of divalent cations and the specific amino acid sequence of the peptide.

Signaling Pathway of NMDA Receptor Activation and Conantokin G Inhibition

Caption: NMDA receptor activation by glutamate and glycine, and competitive inhibition by Conantokin G.

Experimental Characterization: A Multi-faceted Approach

A comprehensive in vitro characterization of Conantokin G requires a combination of techniques to probe its binding affinity, functional antagonism, and subunit selectivity. The following sections detail the core experimental workflows.

Electrophysiology: The Gold Standard for Functional Analysis

Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) and patch-clamp, provide a direct measure of ion channel function and are indispensable for characterizing the functional effects of Conantokin G.

TEVC in Xenopus oocytes is a robust system for expressing specific NMDA receptor subunit combinations and characterizing the potency and selectivity of compounds.

Experimental Protocol: TEVC in Xenopus Oocytes

-

Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with a mixture of cRNAs encoding the desired human or rat NR1 and NR2 subunits (e.g., NR1/NR2A, NR1/NR2B, NR1/NR2C, NR1/NR2D). Incubate for 2-5 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

-

Eliciting Currents: Clamp the oocyte at a holding potential of -70 mV. Apply a solution containing NMDA (100 µM) and glycine (10 µM) to elicit an inward current.

-

Conantokin G Application: After establishing a stable baseline current, co-apply varying concentrations of Conantokin G (free acid) with the NMDA/glycine solution.

-

Data Analysis: Measure the peak inward current in the presence and absence of Conantokin G. Construct concentration-response curves and calculate the IC₅₀ value (the concentration of Con-G that inhibits 50% of the maximal NMDA-evoked current). A reported IC₅₀ for Con-G on murine cortical neurons is 480 nM.[1]

Whole-cell patch-clamp recordings from cultured neurons or transfected cell lines (e.g., HEK293 cells) offer a more physiologically relevant system to study Conantokin G's effects.

Experimental Protocol: Whole-Cell Patch-Clamp

-

Cell Culture: Culture primary neurons (e.g., cortical or hippocampal neurons) or HEK293 cells transiently or stably expressing specific NMDA receptor subunits.

-

Recording Configuration: Obtain a gigaseal between a glass micropipette and the cell membrane. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell at a holding potential of -70 mV.